molecular formula C13H7F3O2 B6400038 3-(2,3-Difluorophenyl)-4-fluorobenzoic acid, 95% CAS No. 1261465-79-5

3-(2,3-Difluorophenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6400038
CAS RN: 1261465-79-5
M. Wt: 252.19 g/mol
InChI Key: BFDQVXHRKLHFGZ-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-4-fluorobenzoic acid, abbreviated as DFBFA, is an important organic compound that has been studied for its various applications in research and development. It is a white crystalline solid with a melting point of 108-111 °C, and is soluble in organic solvents such as ethanol and acetone. DFBFA is used in the synthesis of various compounds, including pharmaceuticals, dyes, and agrochemicals. It is also used in the manufacture of polymers and in the development of new materials.

Scientific Research Applications

DFBFA has been used in various scientific research applications. It has been used as a building block for the synthesis of novel organofluorine compounds. It has also been used in the synthesis of pharmaceuticals and agrochemicals. Additionally, it has been studied for its potential applications in the development of new materials.

Mechanism of Action

DFBFA is an organic compound that can undergo a variety of reactions, depending on the reaction conditions. In the presence of a catalyst, it can undergo an aldol condensation reaction to form a variety of products. In the presence of a strong base, it can undergo a nucleophilic substitution reaction to form a variety of products. In the presence of a reducing agent, it can undergo a reduction reaction to form a variety of products.
Biochemical and Physiological Effects
DFBFA has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. It has also been shown to inhibit the growth of certain fungi, such as Candida albicans and Aspergillus niger. Additionally, it has been shown to have anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

DFBFA has several advantages and limitations when used in laboratory experiments. One of the main advantages is its high solubility in organic solvents, which makes it easy to handle and manipulate in the laboratory. Additionally, it is relatively stable and can be stored without significant degradation. However, it can be toxic if ingested, and should be handled with caution in the laboratory.

Future Directions

There are a number of potential future directions for the use of DFBFA. One potential direction is the development of new pharmaceuticals and agrochemicals that utilize DFBFA as a building block. Additionally, DFBFA could be used to develop new materials for use in industry. Additionally, further studies could be conducted to explore its potential biochemical and physiological effects. Finally, DFBFA could be used in the synthesis of novel organofluorine compounds.

Synthesis Methods

DFBFA can be synthesized using a variety of methods, including the reaction of 2,3-difluorobenzoic acid with 4-fluorobenzaldehyde in the presence of a catalyst such as piperidine. Another method involves the reaction of 2,3-difluorobenzoic acid with 4-fluorobenzyl alcohol in the presence of a strong base such as sodium hydroxide. The reaction of 2,3-difluorobenzoic acid with 4-fluorobenzonitrile in the presence of a catalyst such as piperidine is also used to synthesize DFBFA.

properties

IUPAC Name

3-(2,3-difluorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-10-5-4-7(13(17)18)6-9(10)8-2-1-3-11(15)12(8)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDQVXHRKLHFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689657
Record name 2',3',6-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261465-79-5
Record name 2',3',6-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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